Structural Differentiation: Ethyl vs. Methyl Linker Geometry in the Indole-Formamide Series
The target compound carries an ethyl spacer (–CH(CH₃)–) attaching the formamide to the indole-2-position, whereas the closest registered analog (CAS 84858-15-1) possesses a methyl spacer (–CH₂–). This substitution introduces an additional methyl branch that increases molecular weight by 14.03 Da (from 309.32 to 323.35 g/mol), adds one sp³-hybridized stereocenter, and increases the calculated rotatable bond count, potentially altering conformational entropy and binding-site complementarity [1]. In the broader indole-formamide class, small changes in linker length and branching have been correlated with shifts in RORγ agonist potency and antitumor activity profiles, as documented in patent families US20200131123A1 and EP3683206A4 [2].
| Evidence Dimension | Linker length and branching at indole C2-position |
|---|---|
| Target Compound Data | Ethyl linker: –CH(CH₃)–NHCHO; MW 323.35 g/mol; chiral center present |
| Comparator Or Baseline | CAS 84858-15-1: Methyl linker –CH₂–NHCHO; MW 309.32 g/mol; no chiral center |
| Quantified Difference | ΔMW = +14.03 g/mol (4.5% increase); addition of 1 sp³ chiral center |
| Conditions | Structural comparison based on IUPAC names, SMILES, and computed molecular descriptors (PubChem, Bidepharm) |
Why This Matters
The ethyl spacer introduces a chiral center and altered flexibility absent in the methyl analog, which may generate patent-distinguishable intellectual property and differential biological target engagement in RORγ or antitumor screening cascades.
- [1] PubChem. N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide (CID 13072409). Computed descriptors. Accessed 2026. View Source
- [2] US20200131123A1. Indole-formamide derivative, preparation method therefor and use thereof in medicine. Google Patents. Accessed 2026. Class-level relevance of indole-formamide linker variation to RORγ-mediated antitumor activity. View Source
